tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate
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Overview
Description
tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in various synthetic applications and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(5-ethyl-5-methylpyrrolidin-3-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
tert-butyl chloroformate+N-(5-ethyl-5-methylpyrrolidin-3-yl)amine→tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Corresponding oxidized products such as ketones or carboxylic acids
Reduction: Corresponding reduced products such as alcohols or amines
Substitution: Substituted carbamates with different functional groups
Scientific Research Applications
Chemistry: tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is used as a protecting group for amines in peptide synthesis and other organic synthesis applications .
Biology: In biological research, this compound can be used to protect amine groups in biomolecules, facilitating the study of complex biological systems .
Medicine: The compound’s stability and ease of removal make it useful in the development of pharmaceuticals, where protecting groups are essential for the synthesis of complex drug molecules .
Industry: In industrial applications, this compound is used in the production of fine chemicals and intermediates for various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage protects the amine from unwanted reactions during synthetic processes . The compound can be removed under acidic conditions or by heating, releasing the free amine for further reactions .
Comparison with Similar Compounds
- tert-butyl N-(5-methylpyrrolidin-3-yl)carbamate
- tert-butyl N-(5-ethylpyrrolidin-3-yl)carbamate
- tert-butyl N-(5-methyl-5-ethylpyrrolidin-3-yl)carbamate
Uniqueness: tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in applications where precise control over reactivity and stability is required .
Properties
CAS No. |
2742656-24-0 |
---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
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